molecular formula C10H11NO6 B3325341 (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid CAS No. 2101811-41-8

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid

Cat. No.: B3325341
CAS No.: 2101811-41-8
M. Wt: 241.20 g/mol
InChI Key: MOWUWAPJWBBZTN-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, an ethoxy group, and a butenoic acid moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl ethyl ether with maleic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl ethyl ether
  • Maleic anhydride
  • Ethyl 4-oxobut-2-enoate

Uniqueness

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-4-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c12-7-1-2-8(13)11(7)5-6-17-10(16)4-3-9(14)15/h3-4H,1-2,5-6H2,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWUWAPJWBBZTN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)CCOC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101811-41-8
Record name (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101811418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-(2-(2,5-DIOXOPYRROLIDIN-1-YL)ETHOXY)-4-OXOBUT-2-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DP2Y4BV5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.